2-Fluoro-4-(triethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(triethylstannyl)pyridine is a fluorinated pyridine derivative that contains a triethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(triethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The triethylstannyl group can be replaced by other substituents through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Fluoro-4-(triethylstannyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Radiochemistry: Fluorinated pyridines are often used in radiolabeling for imaging studies.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(triethylstannyl)pyridine in chemical reactions involves the activation of the triethylstannyl group, which facilitates the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst activates the stannyl group, allowing it to react with the boronic acid to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(tributylstannyl)pyridine: Similar in structure but with a tributylstannyl group instead of triethylstannyl.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a stannyl group.
Uniqueness
2-Fluoro-4-(triethylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and properties compared to other fluorinated pyridines. This makes it particularly useful in certain types of cross-coupling reactions and in the synthesis of specialized materials .
Properties
CAS No. |
651341-62-7 |
---|---|
Molecular Formula |
C11H18FNSn |
Molecular Weight |
301.98 g/mol |
IUPAC Name |
triethyl-(2-fluoropyridin-4-yl)stannane |
InChI |
InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h2-4H;3*1H2,2H3; |
InChI Key |
VWESRVLWCZRULE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C1=CC(=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.